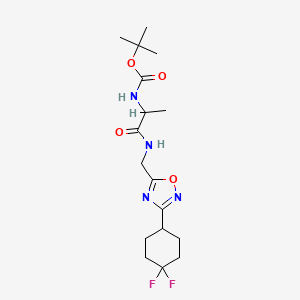

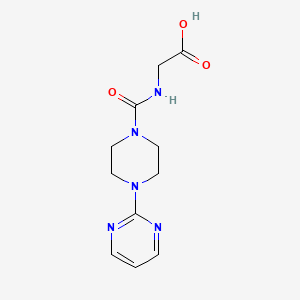

N-(2-aminoethyl)-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-Aminoethyl)-1H-indole-2-carboxamide” likely refers to a compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals . The “N-(2-aminoethyl)” part suggests the presence of an aminoethyl group attached to the nitrogen atom of the indole . The “carboxamide” part indicates the presence of a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2) linked to the same carbon atom .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to feature an indole ring system, an aminoethyl group, and a carboxamide group . The exact arrangement of these groups would depend on the specific locations of the bonds within the molecule .

Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by the presence of the indole, aminoethyl, and carboxamide groups . For example, the indole group might undergo electrophilic substitution reactions, while the aminoethyl group could participate in reactions involving the amine functionality .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure . For example, the presence of the polar carboxamide group might enhance its solubility in polar solvents, while the aromatic indole group might contribute to its UV/Vis absorption properties .

Wissenschaftliche Forschungsanwendungen

Na+/H+ Exchanger Inhibition

N-(aminoiminomethyl)-1H-indole carboxamide derivatives, a class related to N-(2-aminoethyl)-1H-indole-2-carboxamide, have been synthesized and studied for their inhibitory effects on the Na+/H+ exchanger. These compounds, particularly those with substitutions at specific positions of the indole ring, show significant in vitro inhibitory activity, with variations in the alkyl group affecting activity levels. A derivative, N-(aminoiminomethyl)- 1-(2-phenylethyl)-1H-indole-2-carboxamide, demonstrated the strongest activity in this context (Kitano et al., 1999).

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

Research has identified indole-2-carboxamides as key structures in allosteric modulation of the cannabinoid type 1 receptor (CB1). Specific structural features, such as critical chain length and electron-withdrawing groups, are crucial for allosteric modulation. A potent CB1 allosteric modulator was identified, demonstrating high binding affinity and cooperativity, indicating the potential of these compounds in influencing cannabinoid receptor activity (Khurana et al., 2014).

Synthesis and Crystallographic Analysis

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, an indole analog, was synthesized and characterized using various spectroscopic techniques. The compound's three-dimensional structure was determined using single-crystal X-ray diffraction, revealing important intra-molecular interactions and contributing to our understanding of the indole nucleus's medicinal chemistry applications (Al-Ostoot et al., 2019).

Rh(III)-Catalyzed Selective Coupling

A study reported the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This coupling process is mild and efficient, leading to diverse product formation with selective C-C and C-C/C-N bond formation. Such catalytic processes are essential in the synthesis of complex organic compounds (Zheng et al., 2014).

Antituberculosis Agents

Indole-2-carboxamides have been identified as promising antituberculosis agents. Structure-activity relationship studies highlighted modifications that improve activity against Mycobacterium tuberculosis. Lead candidates displayed improved in vitro activity compared to standard TB drugs, demonstrating the potential of these compounds in tuberculosis treatment (Kondreddi et al., 2013).

Wirkmechanismus

Target of Action

The primary target of N-(2-aminoethyl)-1H-indole-2-carboxamide Similar compounds have been shown to interact with various receptors and enzymes in the body .

Mode of Action

The exact mode of action of This compound It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .

Safety and Hazards

The safety and hazards associated with “N-(2-aminoethyl)-1H-indole-2-carboxamide” would depend on its specific physical and chemical properties . For example, if it is a solid at room temperature, it might pose a dust explosion hazard. If it is a liquid, it might pose a fire hazard. Its toxicity would depend on factors such as its specific biological activity and the dose .

Zukünftige Richtungen

The future directions for research on “N-(2-aminoethyl)-1H-indole-2-carboxamide” could include further studies to elucidate its mechanism of action, optimize its synthesis, and evaluate its potential applications . For example, it might be investigated as a potential therapeutic agent for various diseases, or as a building block for the synthesis of more complex molecules .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-5-6-13-11(15)10-7-8-3-1-2-4-9(8)14-10/h1-4,7,14H,5-6,12H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWRNAVXBIRDFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2601343.png)

![2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid](/img/structure/B2601344.png)

![6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2601345.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2601354.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2601356.png)

![4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2601357.png)

![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2601360.png)